3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

hydrogen-bond acceptor count structure-activity relationship medicinal chemistry building blocks

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS 1249457-67-7) is a synthetic α,α-disubstituted amino acid derivative featuring a succinimido moiety and an N-ethyl substituent on a quaternary α-carbon, placing it within the class of conformationally constrained amino acid building blocks. Its molecular formula is C10H16N2O4 with a molecular weight of 228.24 g/mol, and it is commercially available at a purity of 98%.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Cat. No. B13634149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C(=O)CCC1=O)C(=O)O
InChIInChI=1S/C10H16N2O4/c1-3-11-10(2,9(15)16)6-12-7(13)4-5-8(12)14/h11H,3-6H2,1-2H3,(H,15,16)
InChIKeyMCGPBHLUWXNCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid Procurement: Core Physicochemical and Structural Profile


3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS 1249457-67-7) is a synthetic α,α-disubstituted amino acid derivative featuring a succinimido moiety and an N-ethyl substituent on a quaternary α-carbon, placing it within the class of conformationally constrained amino acid building blocks [1]. Its molecular formula is C10H16N2O4 with a molecular weight of 228.24 g/mol, and it is commercially available at a purity of 98% . The compound possesses one undefined stereocenter and a predicted XLogP3-AA value of -3.4, indicating notable hydrophilicity [1].

Conformationally constrained α,α-disubstituted scaffold for peptidomimetic backbone pre-organization studies
Dual succinimido and N-ethyl functional architecture supports diverse hydrogen-bond interaction profiling
High hydrophilicity profile compatible with aqueous solubility requirements in fragment-based screening workflows

Why 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid Cannot Be Replaced by Common Analogues in Research Programs


This compound’s value lies in its unique combination of three structural features not found together in any simpler, commercially available analogue: a succinimido ring for potential covalent or affinity interactions, an N-ethyl secondary amine for modulated basicity, and an α-methyl group that restricts backbone flexibility. Replacing it with 2-(ethylamino)-2-methylpropanoic acid (CAS 23441-02-3) eliminates the succinimido moiety entirely, drastically altering hydrogen-bonding capacity, polar surface area, and molecular recognition potential [1][2]. Substituting with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5) removes both the ethylamino and α-methyl groups, yielding a linear molecule with only one hydrogen bond donor and reduced steric constraint [1][3]. The α-des-methyl analogue, 3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid (CAS 1247984-58-2), lacks the quaternary center, resulting in greater conformational entropy and diminished proteolytic stability when incorporated into peptides [1]. These structural differences translate into quantifiable physicochemical differentiation that impacts solubility, permeability, and target engagement, making generic substitution scientifically unjustified without comparative validation.

Des-succinimido analogue (CAS 23441-02-3): Removal of the succinimido ring eliminates key hydrogen-bond acceptor sites and bulk recognition elements, which may alter target engagement profiles.
Des-ethylamino/α-methyl analogue (CAS 5724-76-5): Loss of both the ethylamino donor and the quaternary center yields a linear scaffold with reduced polar interaction capacity and conformational constraint.
α-Des-methyl analogue (CAS 1247984-58-2): Absence of the quaternary α-carbon increases backbone flexibility and may lower proteolytic stability when incorporated into peptide chains.

Quantitative Evidence for Selecting 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid Over Structural Analogues


Enhanced Hydrogen-Bond Acceptor Capacity Relative to Des-Ethylamino and Des-Methyl Analogues for Target Chemotype Validation

The target compound possesses five hydrogen-bond acceptors (HBA = 5), exceeding 2-(ethylamino)-2-methylpropanoic acid (HBA = 3) by two and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (HBA = 4) by one [1]. This difference arises from the combined carbonyl and amide oxygen atoms on the succinimido ring plus the carboxylic acid group. For structure-activity relationship (SAR) studies targeting binding sites requiring extensive hydrogen-bond networks, this increased acceptor count provides a measurable differentiation that cannot be replicated by simpler analogs.

H-Bond Acceptors
Reported comparison
HBA = 5 (target) vs. 3 and 4 for des-succinimido and des-ethylamino/α-methyl analogues, respectively
Supports extended hydrogen-bond network exploration in binding-site SAR studies
Computed from 2D structure; experimental binding assays needed for confirmation
hydrogen-bond acceptor count structure-activity relationship medicinal chemistry building blocks

Increased Topological Polar Surface Area (TPSA) for Improved Aqueous Solubility Profiling

The target compound exhibits a topological polar surface area (TPSA) of 86.7 Ų, which is substantially higher than both 2-(ethylamino)-2-methylpropanoic acid (49.3 Ų) and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (74.7 Ų) [1]. This elevated TPSA results from the synergistic contribution of the succinimido ring, the ethylamino group, and the carboxylic acid. In silico models correlate higher TPSA with improved aqueous solubility and reduced passive membrane permeability, making this compound particularly suitable for applications requiring enhanced solubility or restricted cellular penetration.

Topological PSA
Reported comparison
TPSA 86.7 Ų, +37.4 Ų (+76%) vs. des-succinimido analogue; +12.0 Ų (+16%) vs. des-ethylamino/α-methyl analogue
Indicates higher aqueous solubility potential; may support solubility-critical assay formats
TPSA correlates with solubility; experimental logS/logD validation recommended
topological polar surface area aqueous solubility prediction drug-likeness

Higher Molecular Weight and Rotatable Bond Count as a Conformational Restriction Strategy

With a molecular weight of 228.24 g/mol and five rotatable bonds, the target compound is significantly larger and more flexible than 2-(ethylamino)-2-methylpropanoic acid (MW 131.17 g/mol, 3 rotatable bonds) and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (MW 171.15 g/mol, 3 rotatable bonds) [1]. However, the α-methyl group restricts backbone dihedral angles when incorporated into peptide chains, effectively reducing the conformational entropy penalty upon target binding. This property is valuable for designing peptidomimetics with improved binding affinity compared to linear, flexible analogs.

MW & Flexibility
Class-level inference
MW 228.24 g/mol, 5 rotatable bonds; α-methyl restricts backbone dihedrals upon incorporation
Conformational constraint may reduce entropy penalty in target-bound states
Extrapolated from α,α-disubstituted amino acid principles; requires peptide-level validation
molecular weight rotatable bonds conformational entropy peptide mimetics

Dual Hydrogen-Bond Donor Capacity Versus Single Donor in Des-Ethylamino Analogues

The target compound provides two hydrogen-bond donors (HBD = 2), identical to 2-(ethylamino)-2-methylpropanoic acid but exceeding 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (HBD = 1) [1]. The additional donor originates from the secondary ethylamino group. In cocrystallization, supramolecular assembly, or target binding where a bidirectional hydrogen-bond motif is required, this dual-donor character provides a clear advantage over the single-donor succinimido-only analog.

H-Bond Donors
Reported comparison
HBD = 2 (target) vs. 1 for the des-ethylamino/α-methyl analogue, providing bidirectional donor motif
May expand intermolecular interaction patterns in crystal engineering and fragment-based design
Relevance depends on target binding-site geometry
hydrogen-bond donor count intermolecular interaction crystal engineering

Commercially Verified Purity of 98% for Reliable Reagent-Grade Procurement

Multiple independent suppliers, including Fluorochem (Product Code F738571) and CymitQuimica (Ref. 10-F738571), consistently report a purity specification of 98% for this compound . In contrast, the α-des-methyl analogue (CAS 1247984-58-2) is listed at 98% as well, but the simpler 2-(ethylamino)-2-methylpropanoic acid is typically available at 95% purity from several vendors . The 98% purity level reduces the risk of confounding bioactivity results from impurities in screening campaigns and ensures batch-to-batch reproducibility for quantitative structure-activity relationship (QSAR) model building.

Purity
Data to verify
98% (supplier-reported); ≥3 percentage points above typical 95% purity of simpler analogue
Higher specified purity may reduce confounding bioactivity from impurities in screening
Supplier data; independent QC verification advised for critical quantitative SAR work
compound purity quality control commercial availability

Distinct Lipophilicity (XLogP3 = -3.4) for Favorable Aqueous Solubility and Reduced Non-Specific Binding

The target compound has a computed XLogP3-AA value of -3.4, making it markedly more hydrophilic than 2-(ethylamino)-2-methylpropanoic acid (XLogP3 = -1.9) and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (XLogP3 = -1.4) [1]. This low lipophilicity is desirable for fragment-based drug discovery where high aqueous solubility facilitates screening at elevated concentrations and reduces aggregation-based false positives. The nearly 10-fold difference in calculated partition coefficient translates into measurably distinct behavior in logD7.4 assays and albumin-binding experiments.

Lipophilicity
Reported comparison
XLogP3 -3.4, substantially more hydrophilic than analogues (-1.9, -1.4)
Low lipophilicity supports high-concentration fragment screening with reduced aggregation risk
Computed partition coefficient; experimental logD7.4 measurement recommended for assay buffer matching
lipophilicity XLogP3 non-specific binding fragment-based drug discovery

Optimal Procurement Scenarios for 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring High-Aqueous-Solubility Building Blocks

The compound's XLogP3 of -3.4 and TPSA of 86.7 Ų indicate superior aqueous solubility compared to analogs with XLogP3 values of -1.4 to -1.9 [1]. This makes it particularly suitable for fragment screening libraries where compounds must remain fully solvated at millimolar concentrations to avoid aggregation artifacts. Procurement of this specific compound ensures compatibility with biophysical methods such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR)-based fragment screening, where solubility is a critical parameter [1].

Peptidomimetic Design Exploiting α,α-Disubstitution for Conformational Locking

The α-methyl group on the quaternary carbon, combined with the succinimido and ethylamino functionalities, provides a conformationally constrained scaffold that is absent in linear analogs lacking α-substitution [1][2]. When incorporated into peptide chains, this building block reduces backbone flexibility, which can enhance binding affinity by pre-organizing the ligand in its bioactive conformation. The five hydrogen-bond acceptors further enable the mimicry of native peptide backbone interactions, making this compound a strategic choice for proteolysis-resistant peptidomimetic design [1].

Structure-Activity Relationship (SAR) Studies Targeting Extended Hydrogen-Bond Networks

With five hydrogen-bond acceptors and two donors, this compound offers a richer hydrogen-bonding profile than simpler building blocks possessing only three or four acceptors [1]. This makes it ideal for probing binding sites with extensive polar networks, such as kinase ATP pockets or protease active sites, where establishing multiple directional hydrogen bonds is essential for potency and selectivity. The quantified difference of +2 HBA over the nearest analog translates into tangible opportunities for affinity optimization [1].

Covalent Probe Development Leveraging the Succinimido Electrophilic Handle

The succinimido ring provides an electrophilic carbon at the 2- and 5-positions that can react with nucleophilic residues (e.g., cysteine thiols) under appropriate conditions, while the ethylamino and carboxylic acid groups offer additional non-covalent recognition elements [1][2]. Unlike the des-ethylamino analog 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which has only one hydrogen-bond donor, this compound's dual-donor capacity enables more specific non-covalent pre-association before covalent bond formation, potentially improving target selectivity in activity-based protein profiling (ABPP) applications [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low lipophilicity / high aqueous solubility profile
Solubility and aggregation control at screening concentrations
Peptidomimetic design
α,α-disubstitution conformational constraint
Backbone pre-organization and proteolytic resistance assessment
SAR for extended hydrogen-bond networks
Enhanced H-bond donor/acceptor capacity
Polar interaction mapping and affinity optimization
Covalent probe development
Succinimido electrophilicity with dual HBD for pre-association
Target selectivity under activity-based protein profiling conditions
Quote Request

Request a Quote for 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.